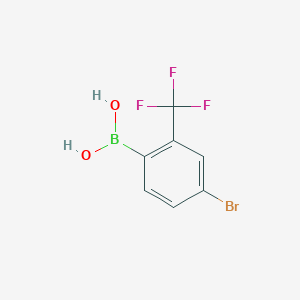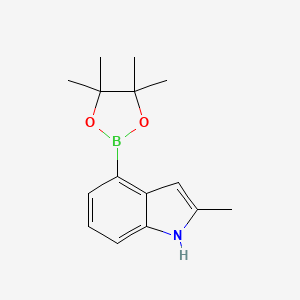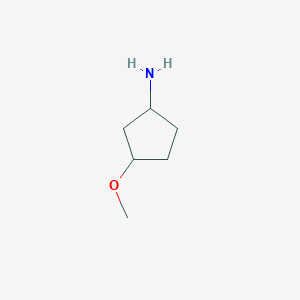![molecular formula C12H21NO5 B1526687 1-[(叔丁氧基)羰基]-3-(甲氧基甲基)吡咯烷-3-羧酸 CAS No. 1161428-99-4](/img/structure/B1526687.png)
1-[(叔丁氧基)羰基]-3-(甲氧基甲基)吡咯烷-3-羧酸
描述
“1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number 1161428-99-4 . It has a molecular weight of 259.3 and is available in oil form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-3-(methoxymethyl)pyrrolidine-3-carboxylic acid . The InChI Code is 1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-5-12(7-13,8-17-4)9(14)15/h5-8H2,1-4H3,(H,14,15) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 259.3 . It is available in oil form . The storage temperature is room temperature .科学研究应用
合成和化学反应
神童红素前体:3-甲氧基-2-吡咯羧酸的叔丁酯与单线态氧反应生成 5-取代吡咯,作为神童红素的前体,神童红素是一种具有潜在抗癌特性的三吡咯天然产物 (Wasserman 等,2004 年).
代谢物分析:在对含有叔丁基部分的 EP2 受体选择性前列腺素 E2 激动剂 CP-533,536 进行的研究中,进行了详细的代谢物表征,突出了此类化合物在药代动力学和药物代谢研究中的重要性 (Prakash 等,2008 年).
结构研究:研究了类似化合物 (2R,4R)-1-(叔丁氧基羰基)-4-甲氧基吡咯烷-2-羧酸的晶体结构,以了解其分子构象,有助于理解其化学行为和潜在应用 (Yuan 等,2010 年).
在有机合成中的应用
吡咯的合成:叔丁酯在吡咯合成中的应用,包括与单线态氧的反应,说明了它们在构建复杂有机化合物中的作用 (Wasserman 等,1999 年).
各种化学反应:叔丁氧基羰基基团,作为所讨论结构的一部分,用于各种化学反应,正如它在 5,6-二氢-4H-哒嗪和 1-氨基-吡咯等不同有机化合物的不同合成中的作用所证明的那样 (Rossi 等,2007 年).
分子相互作用和分析
氢键和分子堆积:对 3-氧代吡咯烷类似物的研究证明了弱相互作用(如 C-H⋯O/C-H⋯π)在控制分子构象和超分子组装中的重要性,这对于理解各种化学和生物过程中分子相互作用至关重要 (Samipillai 等,2016 年).
安全和危害
未来方向
属性
IUPAC Name |
3-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-5-12(7-13,8-17-4)9(14)15/h5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDROUZGWFRUEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(COC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


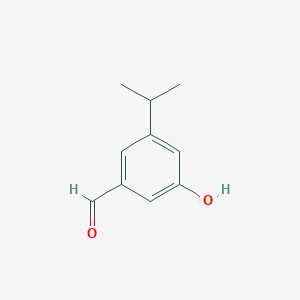
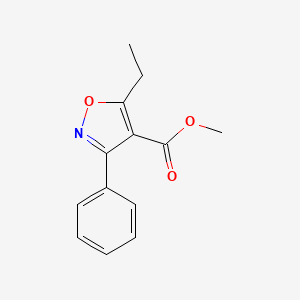
![3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B1526611.png)
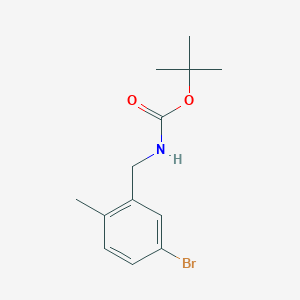
![6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1526613.png)
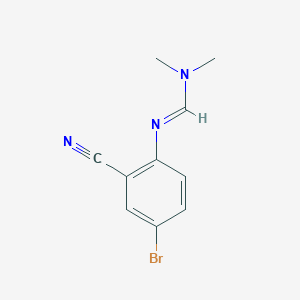
![6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B1526617.png)
![Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1526619.png)

